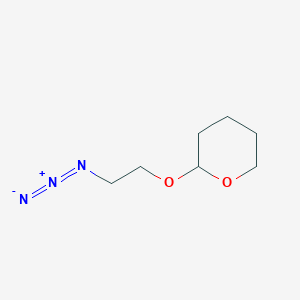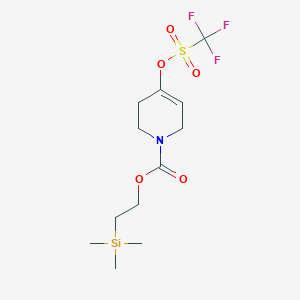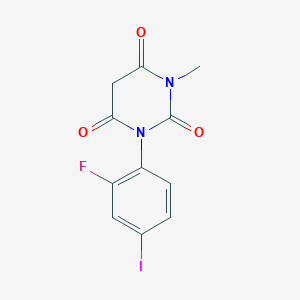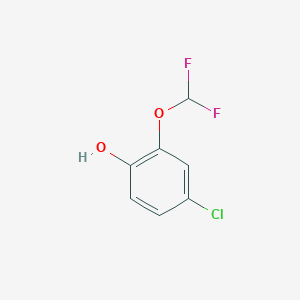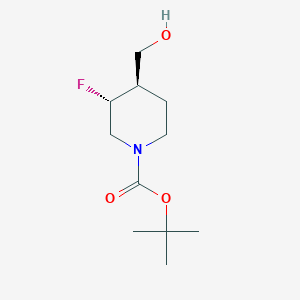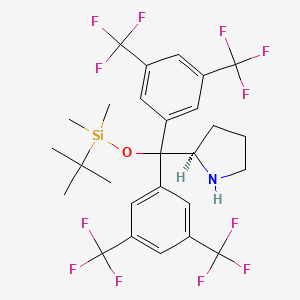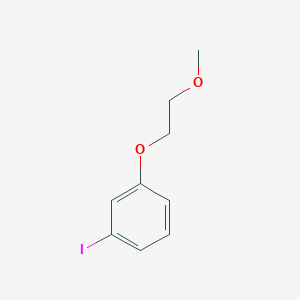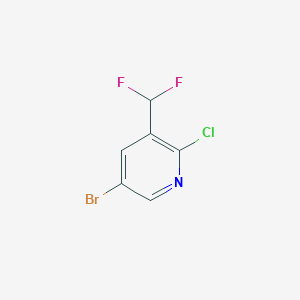
5-Bromo-2-chloro-3-(difluoromethyl)pyridine
Descripción general
Descripción
“5-Bromo-2-chloro-3-(difluoromethyl)pyridine” is a chemical compound with the molecular formula C6H3BrClF2N . It is used in various chemical reactions and has applications in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of this compound involves regioselective C-4 deprotonation with LDA and trapping with carbon dioxide, leading to the corresponding C-4 acid .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with bromine, chlorine, and difluoromethyl groups attached. The molecular weight is 242.45 g/mol . The InChI code isInChI=1S/C6H3BrClF2N/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2,6H . Chemical Reactions Analysis
This compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . It also undergoes a halogen-exchange reaction using anhydrous potassium fluoride .Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.45 g/mol, an XLogP3-AA value of 2.8, and a topological polar surface area of 12.9 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond .Aplicaciones Científicas De Investigación
Spectroscopic and Optical Studies
5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally related to 5-Bromo-2-chloro-3-(difluoromethyl)pyridine, has been studied for its spectroscopic properties. This research involved Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The compound's optimized geometric structure was determined using density functional theory (DFT). Additionally, its non-linear optical (NLO) properties were explored, providing insight into the electronic behavior of this compound (Vural & Kara, 2017).
Synthesis and Crystal Structure Analysis
Research has been conducted on pyridinesulfonamide, an important fragment in novel drugs, which includes the study of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. This work involved synthesizing R- and S-isomers of the compound, analyzing their stereostructures, and determining their absolute configurations using methods like electronic circular dichroism (ECD) and optical rotation (OR). This research contributes to the understanding of stereochemistry in similar compounds (Zhou et al., 2015).
Chemical Synthesis and Biological Evaluation
Another area of research includes the synthesis of acyclic pyridine C-nucleosides using 3-bromo-5-(2-hydroxyethylthiomethyl)pyridine. This compound was evaluated against a series of tumor-cell lines and viruses, although no marked biological activity was found. Such studies contribute to the search for novel chemical entities with potential therapeutic applications (Hemel et al., 1994).
Functionalization and Derivative Synthesis
Research into the functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines has also been performed. This includes the conversion of compounds like 3-chloro-2-(trifluoromethyl)pyridine into carboxylic acids. Such studies are crucial for developing novel synthetic pathways and creating new chemical derivatives with potential applications in various fields (Cottet et al., 2004).
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-2-chloro-3-(difluoromethyl)pyridine is the respiratory system . This compound may interact with specific receptors or enzymes within this system, leading to a variety of physiological effects.
Mode of Action
It’s known that the compound can causeacute toxicity when inhaled . This suggests that it may interact with its targets in the respiratory system in a way that disrupts normal function.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. Itstoxic effects suggest that it can be absorbed and distributed within the body, likely through inhalation
Result of Action
The primary result of the action of this compound is acute toxicity , particularly when inhaled This can lead to irritation and damage to the respiratory system
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by conditions such as temperature and exposure to air . Additionally, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-chloro-3-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-3-1-4(6(9)10)5(8)11-2-3/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENZWWWZWMAPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



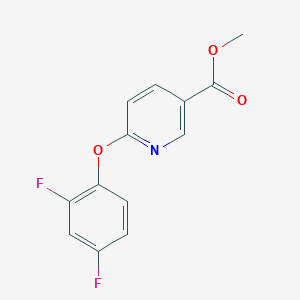
![5,9-Dioxaspiro[3.5]non-7-ylmethanol](/img/structure/B1398084.png)
![Methyl 5-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B1398085.png)
amine](/img/structure/B1398086.png)
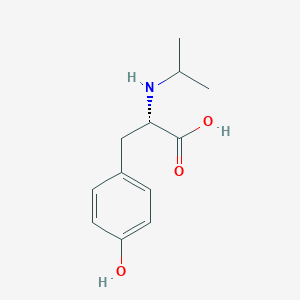
![Morpholine,4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]-](/img/structure/B1398093.png)
